molecular formula C25H16N2O5S B14386890 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid CAS No. 90094-11-4

2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid

Cat. No.: B14386890
CAS No.: 90094-11-4
M. Wt: 456.5 g/mol
InChI Key: IUSVDGMQQZLEKR-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is a complex organic compound that belongs to the class of benzo[h]quinolines. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a sulfonic acid group attached to the benzo[h]quinoline core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a well-known route for the preparation of quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst .

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the phenyl and nitrophenyl groups onto the quinoline core . These reactions are performed under mild conditions and offer high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of heterogeneous catalysts, such as cobalt oxide or titanium dioxide, can also enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Bromine, chlorine, sulfuric acid.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is unique due to the presence of all three functional groups (nitrophenyl, phenyl, and sulfonic acid) on the benzo[h]quinoline core. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

90094-11-4

Molecular Formula

C25H16N2O5S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(4-nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid

InChI

InChI=1S/C25H16N2O5S/c28-27(29)19-12-9-17(10-13-19)22-15-21(16-5-2-1-3-6-16)20-14-11-18-7-4-8-23(33(30,31)32)24(18)25(20)26-22/h1-15H,(H,30,31,32)

InChI Key

IUSVDGMQQZLEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3C(=CC=C4)S(=O)(=O)O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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